molecular formula C10H9ClO2 B103673 (2E)-3-(2-Methoxyphenyl)acryloyl chloride CAS No. 15851-91-9

(2E)-3-(2-Methoxyphenyl)acryloyl chloride

Cat. No.: B103673
CAS No.: 15851-91-9
M. Wt: 196.63 g/mol
InChI Key: FVKDKLWEAIAPHW-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2-Methoxyphenyl)acryloyl chloride is a high-value cinnamoyl chloride derivative that serves as a crucial electrophilic building block in organic synthesis. Its primary research application is as a precursor for the synthesis of diverse amide and ester derivatives, which are often screened for biological activity. This compound is particularly significant in medicinal chemistry for the development of novel small molecule inhibitors and probes. For instance, it is a key intermediate in the synthesis of (2E)-3-arylacrylamides, a class of compounds investigated for their potential as tubulin polymerization inhibitors, a mechanism relevant in anticancer research [https://pubmed.ncbi.nlm.nih.gov/26005958/]. The reactivity of the acyl chloride group allows for efficient amidation under mild conditions with various nucleophiles, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Furthermore, its extended conjugated system, stemming from the (2E)-cinnamoyl backbone and the ortho-methoxyphenyl substituent, makes it and its derivatives of interest in material science for the development of organic semiconductors and non-linear optical materials. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)prop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKDKLWEAIAPHW-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Esterification of (2E)-3-(2-Methoxyphenyl)acryloyl chloride with primary alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Esterification of (2E)-3-(2-Methoxyphenyl)acryloyl Chloride

Executive Summary

This guide details the protocol for the esterification of (2E)-3-(2-methoxyphenyl)acryloyl chloride (also known as o-methoxycinnamoyl chloride) with primary alcohols. While p-methoxycinnamic acid derivatives (e.g., octyl methoxycinnamate) are ubiquitous in UV protection, the 2-methoxy (ortho) regioisomer is a critical scaffold in medicinal chemistry. It is frequently employed in Structure-Activity Relationship (SAR) studies to modulate metabolic stability, induce conformational locking via intramolecular hydrogen bonding, and optimize lipophilicity in kinase inhibitors and anti-inflammatory agents.

This protocol prioritizes the Acyl Chloride Method over carbodiimide coupling (e.g., Steglich) due to its superior atom economy, rapid kinetics, and scalability for library generation.

Scientific Background & Mechanism

Chemical Context
  • Substrate: (2E)-3-(2-Methoxyphenyl)acryloyl chloride (CAS: 15851-91-9).[1]

  • Reactivity Profile: The electrophilic carbonyl carbon is activated by the electron-withdrawing chlorine, making it highly susceptible to nucleophilic attack by primary alcohols.

  • Stereochemistry: The precursor is predominantly the (2E)-isomer (trans). Isomerization to the (Z)-form can occur under prolonged UV exposure or high thermal stress, but the acyl chloride method generally preserves the alkene geometry.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.

  • Nucleophilic Attack: The alcohol oxygen attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (a good leaving group).

  • Deprotonation: A non-nucleophilic base (e.g., Triethylamine or Pyridine) scavenges the acidic proton to form the final ester and an amine hydrochloride salt.

Diagram 1: Mechanistic Pathway

ReactionMechanism Substrate (2E)-3-(2-Methoxyphenyl) acryloyl chloride TS Tetrahedral Intermediate Substrate->TS Nucleophilic Attack Alcohol Primary Alcohol (R-CH2-OH) Alcohol->TS Product Ester Product TS->Product Cl- Elimination Byproduct Et3N·HCl TS->Byproduct Base Base (Et3N) Base->Byproduct H+ Scavenging

Caption: Nucleophilic acyl substitution pathway showing formation of the tetrahedral intermediate and base-mediated HCl scavenging.

Experimental Protocols

Method A: High-Throughput Library Synthesis (Mg Scale)

Ideal for generating diverse ester libraries for biological screening.

Reagents:

  • (2E)-3-(2-Methoxyphenyl)acryloyl chloride (1.0 equiv)[2]

  • Primary Alcohol (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)[3]

  • Dichloromethane (DCM), Anhydrous

Procedure:

  • Preparation: In a 4 mL vial equipped with a magnetic stir bar, dissolve the primary alcohol (0.5 mmol) and Et₃N (0.75 mmol, 105 µL) in anhydrous DCM (2 mL).

  • Addition: Cool the vial to 0°C (ice bath). Add (2E)-3-(2-methoxyphenyl)acryloyl chloride (0.5 mmol, ~98 mg) dissolved in DCM (0.5 mL) dropwise.

  • Catalysis: Add DMAP (0.05 mmol, 6 mg).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Work-up (Solid Phase Extraction):

    • Add polymer-supported trisamine scavenger (3 equiv) to quench excess acid chloride and remove acid. Stir for 1 hour.

    • Filter the mixture through a silica plug.

    • Concentrate in vacuo.

Method B: Preparative Scale-Up (Gram Scale)

Ideal for synthesizing lead compounds for in vivo studies.

Reagents:

  • (2E)-3-(2-Methoxyphenyl)acryloyl chloride (10 mmol, 1.96 g)

  • Primary Alcohol (10 mmol)

  • Pyridine (12 mmol, 0.97 mL) or Et₃N (12 mmol)

  • Solvent: DCM (50 mL) or THF (50 mL)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen/Argon.

  • Dissolution: Add the alcohol (10 mmol) and Pyridine (12 mmol) to the flask with DCM (40 mL). Cool to 0°C.

  • Acylation: Dissolve the acid chloride (10 mmol) in DCM (10 mL) and add dropwise via a pressure-equalizing addition funnel over 15 minutes. Exotherm control is critical to prevent polymerization.

  • Completion: Remove ice bath and stir at RT for 3 hours.

  • Quench: Add Saturated NaHCO₃ (20 mL) and stir vigorously for 10 minutes.

  • Extraction: Separate organic layer. Wash aqueous layer with DCM (2 x 10 mL).

  • Wash: Wash combined organics with 1M HCl (to remove pyridine), then Brine. Dry over Na₂SO₄.[4]

  • Purification: Recrystallization (if solid) from EtOH/Hexane or Flash Chromatography (SiO₂).

Diagram 2: Experimental Workflow

Workflow Start Start: Anhydrous Conditions (N2 Atmosphere) Mix Dissolve Alcohol + Base in DCM (0°C) Start->Mix Add Dropwise Addition of Acid Chloride Mix->Add React Stir at RT (2-4 hrs) Monitor via TLC Add->React Quench Quench with Sat. NaHCO3 React->Quench Wash Wash: 1M HCl -> Brine Dry: Na2SO4 Quench->Wash Purify Flash Chromatography or Recrystallization Wash->Purify

Caption: Step-by-step workflow for the gram-scale synthesis of 2-methoxycinnamate esters.

Analytical Data & Characterization

The formation of the ester is confirmed by specific shifts in the ¹H NMR spectrum, particularly the retention of the trans-alkene coupling and the shift of the alcohol's alpha-protons.

Table 1: Key ¹H NMR Signals (CDCl₃, 400 MHz)

Proton EnvironmentChemical Shift (δ ppm)MultiplicityCoupling Constant (J)Diagnostic Value
Alkene (α to C=O) 6.50 – 6.60Doublet (d)J = 16.0 HzConfirms (E)-geometry (Trans)
Alkene (β to Aryl) 7.95 – 8.10Doublet (d)J = 16.0 HzDownfield shift due to conjugation
Methoxy (-OCH₃) 3.85 – 3.90Singlet (s)-Characteristic of 2-OMe group
Ester (-O-CH₂-R) 4.10 – 4.30Triplet/Multiplet-Shifted downfield from ~3.6 (alcohol)

Troubleshooting & Optimization

  • Hydrolysis: Acid chlorides are moisture-sensitive. If the acid chloride smells like HCl or shows a broad OH peak in IR (carboxylic acid formation), distill it or treat with thionyl chloride before use.

  • Isomerization: Avoid exposing the reaction mixture to direct sunlight or high intensity UV, which can promote E to Z isomerization.

  • Low Yield: If the alcohol is sterically hindered (secondary/tertiary), switch solvent to Toluene and heat to reflux, or add 10 mol% DMAP as a hyper-nucleophilic catalyst.

  • Polymerization: 2-Methoxycinnamic derivatives are electron-rich styrenes. If the reaction turns into a gel, add a radical inhibitor like BHT (butylated hydroxytoluene) to the reaction mixture.

References

  • Fluorochem. (2023). (2E)-3-(2-Methoxyphenyl)acryloyl chloride Product Sheet. Retrieved from

  • Kumar, V., et al. (2014).[5] "Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate". Journal of Industrial Microbiology & Biotechnology, 41(6), 907-912.[5] Link

  • BenchChem. (2025).[4][6] "Application Notes and Protocols for the Preparation of Cinnamyl Cinnamate Derivatives". BenchChem Technical Guides. Link

  • Gunasekaran, S., et al. (2015).[7] "Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid".[7] Environmental Toxicology and Pharmacology, 40(3), 966-974.[7] Link

  • Master Organic Chemistry. (2023). "Reaction of Acid Chlorides with Alcohols to Give Esters".[8][9] Link

Sources

Application Notes and Protocols: (2E)-3-(2-Methoxyphenyl)acryloyl chloride in the Synthesis of Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chalcones and the Role of (2E)-3-(2-Methoxyphenyl)acryloyl chloride

Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one scaffold.[1] This structural motif is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The biological efficacy of chalcones is often attributed to the reactive α,β-unsaturated keto group.[1] The synthesis of diverse chalcone libraries is therefore a critical endeavor for drug discovery and development.

(2E)-3-(2-Methoxyphenyl)acryloyl chloride serves as a highly valuable and reactive intermediate for introducing the (2E)-3-(2-methoxyphenyl)acryloyl moiety into various molecular frameworks, particularly for the synthesis of chalcone derivatives bearing a 2-methoxy substitution on one of the aromatic rings. This specific substitution can significantly influence the biological activity of the resulting chalcone.[2] This guide provides an in-depth exploration of the synthetic routes utilizing this key reagent, focusing on the underlying chemical principles and offering detailed, field-proven protocols for researchers.

Core Synthetic Strategies & Mechanistic Insights

The primary method for synthesizing chalcone derivatives using (2E)-3-(2-Methoxyphenyl)acryloyl chloride is the Friedel-Crafts acylation reaction . This powerful reaction forms a carbon-carbon bond by acylating an aromatic ring with an acyl chloride in the presence of a strong Lewis acid catalyst.[5][6]

The Friedel-Crafts Acylation Pathway

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acryloyl chloride, generating a highly electrophilic and resonance-stabilized acylium ion. This acylium ion is then attacked by the π-electrons of an electron-rich aromatic substrate, leading to the formation of a ketone and thereby constructing the chalcone backbone.[5][6] A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivating towards the aromatic ring, which helps to prevent polysubstitution.[6]

Alternative Pathway: Claisen-Schmidt Condensation

While this guide focuses on the use of the acryloyl chloride, it is important to note the most common method for general chalcone synthesis: the Claisen-Schmidt condensation .[7][8] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde.[1][9] Although not directly employing (2E)-3-(2-Methoxyphenyl)acryloyl chloride, understanding this alternative provides a broader context for chalcone synthesis.

Visualizing the Synthetic Pathways

SynthesisPathways cluster_0 Synthesis of (2E)-3-(2-Methoxyphenyl)acryloyl chloride cluster_1 Chalcone Synthesis via Friedel-Crafts Acylation cluster_2 Alternative: Claisen-Schmidt Condensation Acrylic_Acid (2E)-3-(2-Methoxyphenyl)acrylic acid Acyl_Chloride (2E)-3-(2-Methoxyphenyl)acryloyl chloride Acrylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Chalcone_FC 2-Methoxy Chalcone Derivative Acyl_Chloride->Chalcone_FC Lewis Acid (e.g., AlCl₃) Arene Aromatic Substrate (Arene) Arene->Chalcone_FC Ketone Aromatic Ketone Chalcone_CS Chalcone Derivative Ketone->Chalcone_CS Base (e.g., NaOH, KOH) Aldehyde Aromatic Aldehyde Aldehyde->Chalcone_CS

Caption: Synthetic routes to chalcone derivatives.

Experimental Protocols

PART A: Preparation of (2E)-3-(2-Methoxyphenyl)acryloyl chloride

The precursor, (2E)-3-(2-methoxyphenyl)acrylic acid, can be synthesized via standard methods or procured commercially. The conversion to the acyl chloride is a critical step.

Objective: To convert (2E)-3-(2-methoxyphenyl)acrylic acid to its corresponding acyl chloride.

Reagents & Equipment:

  • (2E)-3-(2-Methoxyphenyl)acrylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)[10]

  • Anhydrous Dichloromethane (DCM) or neat thionyl chloride[10]

  • Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Protocol using Thionyl Chloride:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube containing calcium chloride.

  • Reagent Addition: Add (2E)-3-(2-methoxyphenyl)acrylic acid to the flask. Carefully add an excess of thionyl chloride (typically 2-5 equivalents) either neat or dissolved in an anhydrous solvent like DCM.[10][11]

  • Reaction Progression: Stir the mixture at room temperature or gently heat to reflux (typically 50-70 °C). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[11][12] The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude (2E)-3-(2-Methoxyphenyl)acryloyl chloride is often used directly in the next step without further purification.

Causality Behind Choices: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides because the byproducts, sulfur dioxide and hydrogen chloride, are gases that can be easily removed from the reaction mixture.[11][13] Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

PART B: Synthesis of a Chalcone Derivative via Friedel-Crafts Acylation

Objective: To synthesize a chalcone derivative by reacting (2E)-3-(2-Methoxyphenyl)acryloyl chloride with an aromatic substrate.

Reagents & Equipment:

  • (2E)-3-(2-Methoxyphenyl)acryloyl chloride

  • Aromatic substrate (e.g., Anisole, Toluene)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Carbon disulfide (CS₂))

  • Round-bottom flask with a nitrogen inlet and dropping funnel

  • Magnetic stirrer and ice bath

  • Separatory funnel

  • Standard laboratory glassware for extraction and purification

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: In a fume hood, set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel.

  • Lewis Acid Suspension: Add the anhydrous solvent (e.g., DCM) to the flask, followed by the portion-wise addition of anhydrous aluminum chloride while stirring under a nitrogen atmosphere. Cool the suspension in an ice bath.

  • Substrate Addition: Add the aromatic substrate to the cooled suspension.

  • Acyl Chloride Addition: Dissolve the crude (2E)-3-(2-Methoxyphenyl)acryloyl chloride in a small amount of anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Causality Behind Choices: The use of an anhydrous Lewis acid and solvent is crucial as aluminum chloride reacts vigorously with water.[5] The reaction is performed at low temperatures initially to control the exothermic reaction. The acidic workup is necessary to decompose the aluminum complexes formed during the reaction.

Safety and Handling of Acryloyl Chlorides

Acryloyl chlorides, including (2E)-3-(2-Methoxyphenyl)acryloyl chloride, are highly toxic, corrosive, and flammable liquids that react violently with water.[14][15]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[14][16]

  • Handling: Handle under an inert atmosphere (e.g., nitrogen or argon).[15] Keep away from heat, sparks, and open flames.[14] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[17]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light and moisture.[14] Recommended storage is often refrigerated.[14]

  • Spills and Exposure: In case of a spill, evacuate the area and use an inert absorbent material for cleanup.[15] Do not use water.[14] In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[16][17] If inhaled, move to fresh air and seek immediate medical attention.[16]

Data Presentation and Characterization

The synthesized chalcone derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

Representative Spectroscopic Data
Technique Expected Characteristics for a 2-Methoxy Chalcone Derivative
¹H NMR Signals for the vinylic protons (α and β to the carbonyl) typically appear as doublets in the range of δ 7.15–8.23 ppm.[18] Aromatic protons will be observed in their characteristic regions. A singlet corresponding to the methoxy group protons will be present around δ 3.8 ppm.
¹³C NMR The carbonyl carbon signal is typically found between δ 186.6 and 196.8 ppm.[18] The α- and β-carbons of the enone system appear at approximately δ 116.1-128.1 and δ 136.9-145.4, respectively.[18]
IR Spectroscopy A strong absorption band for the conjugated carbonyl group (C=O) is expected around 1650-1697 cm⁻¹.[7][19] Bands corresponding to C=C stretching of the aromatic rings and the enone system will also be present.
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target chalcone. Fragmentation patterns can provide further structural information.[18]
Visualizing the Experimental Workflow

ExperimentalWorkflow Start Start: (2E)-3-(2-Methoxyphenyl)acrylic acid Acyl_Chloride_Prep Acyl Chloride Formation (e.g., with SOCl₂) Start->Acyl_Chloride_Prep Friedel_Crafts Friedel-Crafts Acylation (Arene, AlCl₃) Acyl_Chloride_Prep->Friedel_Crafts Quench_Extract Reaction Quenching & Aqueous Work-up Friedel_Crafts->Quench_Extract Purification Purification (Column Chromatography) Quench_Extract->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End: Pure Chalcone Derivative Characterization->End

Caption: General workflow for chalcone synthesis.

Conclusion

(2E)-3-(2-Methoxyphenyl)acryloyl chloride is a pivotal reagent for the targeted synthesis of 2-methoxy chalcone derivatives, which are of significant interest in drug discovery. The Friedel-Crafts acylation provides a reliable and efficient method for their preparation. The protocols and insights provided in this guide are intended to empower researchers to confidently and safely utilize this versatile chemical in their synthetic endeavors. Adherence to strict safety protocols is paramount when handling acryloyl chlorides.

References

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media | The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • NJ.gov. (n.d.). Common Name: ACRYLYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. Retrieved from [Link]

  • ACS Publications. (2022, August 23). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. Retrieved from [Link]

  • ACS Publications. (2016, November 16). One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation | ACS Symposium Series. Retrieved from [Link]

  • KRISHNA SOLVECHEM LTD. (n.d.). ACRYLOYL CHLORIDE MSDS. Retrieved from [Link]

  • YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]

  • Chemistry LibreTexts. (2015, March 17). 17.07: Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • IntechOpen. (2026, January 31). Biological Activities of Chalcones. Retrieved from [Link]

  • PubMed. (2013, December 26). Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization. Retrieved from [Link]

  • ResearchGate. (2022, August 2). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Chalcone synthesis via Friedel–Crafts acylation. Retrieved from [Link]

  • Chemical Review and Letters. (2025, February 20). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • PMC. (2026, January 14). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. Retrieved from [Link]

  • Peer-reviewed Journals. (2024, August 3). Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. Retrieved from [Link]

  • PMC. (2017, November 1). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Retrieved from [Link]

  • International Journal of Biological and Pharmaceutical Sciences Archive. (2023, March 12). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Chalcone Derivatives As Potential Biological Activities. Retrieved from [Link]

  • MDPI. (2024, April 17). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). Spectral Properties of Chalcones II. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • IUCr Journals. (n.d.). Supramolecular arrangement of two methoxy-chalcones. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Spectral properties of chalcones II. Retrieved from [Link]

  • Google Patents. (n.d.). CN104250213A - Preparation method of (E)-2-(2'-chloromethyl) phenyl-3-methoxy methyl acrylate.
  • Wikipedia. (n.d.). Acryloyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN105418421A - Synthesizing method for 3-methoxyacrylate.
  • PubChem. (n.d.). 3-(2-Hydroxy-4-methoxy-phenyl)-acrylic acid. Retrieved from [Link]

Sources

Application Note: Precision Synthesis of Chalcone Scaffolds via Friedel-Crafts Acylation with (2E)-3-(2-Methoxyphenyl)acryloyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the use of (2E)-3-(2-Methoxyphenyl)acryloyl chloride in Friedel-Crafts acylation reactions, focusing on the precision synthesis of chalcone scaffolds—key precursors for flavonoids, indanones, and benzofurans.

Executive Summary

(2E)-3-(2-Methoxyphenyl)acryloyl chloride is a specialized electrophile used primarily to introduce the 2-methoxycinnamoyl pharmacophore into aromatic substrates. Unlike simple benzoyl chlorides, this reagent possesses an


-unsaturated system conjugated with an electron-rich aromatic ring. This structural complexity presents unique challenges—specifically the risk of competing Michael additions or polymerization under strong Lewis acid conditions.

This guide provides optimized protocols for intermolecular Friedel-Crafts acylation to synthesize bioactive chalcones. It distinguishes between direct acylation of activated arenes and the Fries rearrangement pathway for phenols, offering a robust roadmap for constructing "privileged structures" in drug discovery.

Mechanistic Insight & Reaction Design

The Electrophile: Vinylogous Acylium Ion

Upon treatment with a Lewis acid (


), the chloride is abstracted to form a resonance-stabilized acylium ion. However, the conjugation extends the positive charge density to the 

-carbon.
  • Path A (Desired): Direct attack of the nucleophilic arene at the carbonyl carbon (1,2-addition).

  • Path B (Undesired): Conjugate addition (1,4-addition) or polymerization initiated by the Lewis acid interacting with the alkene.

Expert Insight: The ortho-methoxy group on the cinnamoyl ring acts as an internal Lewis base. It can coordinate with the Lewis acid, potentially requiring a higher equivalent of catalyst (


 eq) to maintain reaction kinetics.
Catalyst Selection
  • Aluminum Chloride (

    
    ):  The gold standard for reactivity but aggressive. Can cause dealkylation of the methoxy group (demethylation) if temperatures exceed 
    
    
    
    .
  • Tin(IV) Chloride (

    
    ) / Titanium(IV) Chloride (
    
    
    
    ):
    Milder alternatives recommended for highly electron-rich substrates (e.g., furan, thiophene, polymethoxybenzenes) to prevent polymerization of the double bond.
Mechanistic Pathway (DOT Visualization)

FC_Mechanism cluster_side Competing Pathways Start (2E)-3-(2-Methoxyphenyl) acryloyl chloride Complex Acylium Ion Complex Start->Complex + LA (- Cl-LA-) LA Lewis Acid (AlCl3) LA->Complex Sigma Wheland Intermediate Complex->Sigma + Arene (Electrophilic Attack) Poly Polymerization (via C=C) Complex->Poly High Temp Excess LA Arene Arene Substrate (Nucleophile) Arene->Sigma Product Chalcone Product Sigma->Product - H+ (Aromatization)

Figure 1: Mechanistic pathway of Friedel-Crafts acylation highlighting the critical acylium intermediate and potential side reactions.

Experimental Protocols

Protocol A: Direct Acylation of Activated Arenes

Target: Synthesis of polymethoxychalcones (e.g., reaction with 1,3-dimethoxybenzene). Application: Preparation of methylated flavonoid precursors.

Materials
  • Substrate: 1,3-Dimethoxybenzene (10 mmol, 1.38 g)

  • Reagent: (2E)-3-(2-Methoxyphenyl)acryloyl chloride (10 mmol, 1.96 g)

  • Catalyst: Anhydrous

    
     (11 mmol, 1.47 g)
    
  • Solvent: Dichloromethane (DCM), anhydrous (20 mL)

Step-by-Step Methodology
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Catalyst Suspension: Charge the flask with

    
     and 10 mL of DCM. Cool to 
    
    
    
    in an ice bath.
  • Reagent Addition: Dissolve the acid chloride (1.96 g) in 5 mL DCM. Add this solution dropwise to the

    
     suspension over 15 minutes. The mixture may turn yellow/orange, indicating acylium ion formation.
    
  • Substrate Addition: Dissolve 1,3-dimethoxybenzene in 5 mL DCM. Add slowly to the reaction mixture at

    
    .
    
    • Critical Control Point: Maintain temperature

      
       to prevent attack on the double bond.
      
  • Reaction Phase: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quenching: Pour the reaction mixture slowly onto 50 g of crushed ice containing 5 mL concentrated HCl. Stir vigorously for 20 minutes to decompose the aluminum complex.

  • Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (

    
     mL). Combine organic phases, wash with saturated 
    
    
    
    (to remove unreacted acid), then brine. Dry over anhydrous
    
    
    .[2]
  • Purification: Evaporate solvent. Recrystallize the crude solid from Ethanol or purify via flash chromatography (

    
    , Hexane/EtOAc gradient).
    
Protocol B: The Fries Rearrangement Route (For Phenols)

Target: Synthesis of 2'-hydroxychalcones. Rationale: Direct acylation of phenols often fails due to complexation of the phenol oxygen with the Lewis acid. The Fries rearrangement of the pre-formed ester is superior for regioselectivity (ortho-acylation).

Workflow Diagram (DOT Visualization)

Fries_Rearrangement Phenol Phenol Substrate Ester Phenyl Cinnamate (Ester Intermediate) Phenol->Ester Base (Pyridine) Esterification Chloride 2-Methoxycinnamoyl Chloride Chloride->Ester Rearrangement Fries Rearrangement (AlCl3, 120°C or RT) Ester->Rearrangement Lewis Acid Activation Product 2'-Hydroxychalcone (Ortho-Acylated) Rearrangement->Product Migration O -> C

Figure 2: Two-step strategy for synthesizing 2'-hydroxychalcones via esterification followed by Fries Rearrangement.

Methodology
  • Esterification (Step 1): React phenol (1 eq) with (2E)-3-(2-methoxyphenyl)acryloyl chloride (1.1 eq) in pyridine at

    
     overnight. Pour into dilute HCl, filter the solid ester.
    
  • Rearrangement (Step 2):

    • Mix the phenyl cinnamate ester (1 eq) with anhydrous

      
       (3 eq) in a round-bottom flask (neat or in minimal chlorobenzene).
      
    • Heat to

      
       for 1 hour (for thermodynamic ortho product) or stir at 
      
      
      
      for 24 hours (if solvent is used).
    • Note: High temperature favors the ortho-hydroxy ketone (thermodynamic), which is desired for hydrogen bonding stabilization.

  • Quench & Isolate: Cool, quench with Ice/HCl. Extract with EtOAc. The product is the 2'-hydroxychalcone.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Polymerization (Tarry product) Reaction temperature too high; unprotected double bond reacting.Lower temp to

. Switch to milder Lewis Acid (

or

).
Demethylation

attacking the 2-methoxy group.
Avoid prolonged heating. Use

which is less prone to ether cleavage than

.
Low Yield Catalyst deactivation by the 2-methoxy oxygen.Increase Lewis Acid loading to 1.5–2.0 equivalents to account for coordination to the ether oxygen.
No Reaction Deactivated substrate (e.g., nitrobenzene).Friedel-Crafts acylation fails on strongly deactivated rings.[3] Use activated substrates (alkyl/alkoxy benzenes).

Safety & Handling

  • Corrosive: The acid chloride and

    
     react violently with water, releasing HCl gas. Perform all operations in a fume hood.
    
  • Lachrymator: Acryloyl derivatives can be potent lachrymators. Wear full PPE (goggles, gloves, lab coat).

  • Storage: Store the acid chloride under inert gas at

    
     to prevent hydrolysis and spontaneous polymerization.
    

References

  • Friedel-Crafts Acyl

    • Source: Eyley, S. C. (1991). "The Aliphatic Friedel-Crafts Reaction." Comprehensive Organic Synthesis, 2, 707-731.
    • Relevance: Foundational mechanism of acylium ion generation and electrophilic
  • Synthesis of Chalcones via Friedel-Crafts Reaction

    • Source: Palleros, D. R. (2004). "Solvent-free synthesis of chalcones.
    • Relevance: Discusses Lewis acid choices and conditions for chalcone synthesis.
  • Fries Rearrangement for Hydroxychalcones

    • Source: Martin, R. (2011).[4] "Aromatic Hydroxyketones: Preparation and Physical Properties." Springer Science & Business Media.

    • Relevance: detailed protocols for converting phenyl cinnam
  • Intramolecular Cyclization of Cinnamoyl Deriv

    • Source: Larock, R. C. (1999).
    • Relevance: Reference for cyclization p

Sources

Application Note: Scale-Up Synthesis of (2E)-3-(2-Methoxyphenyl)acryloyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthesis of (2E)-3-(2-methoxyphenyl)acryloyl chloride (also known as o-methoxycinnamoyl chloride) from its corresponding carboxylic acid. The protocol utilizes thionyl chloride (


) mediated chlorination catalyzed by 

-dimethylformamide (DMF). Unlike bench-scale methods that often employ dichloromethane or benzene, this protocol utilizes toluene as a safer, higher-boiling solvent suitable for pilot-plant operations. The process emphasizes gas evolution management, thermal control to prevent E-to-Z isomerization, and purification via vacuum distillation.

Introduction & Reaction Chemistry

(2E)-3-(2-Methoxyphenyl)acryloyl chloride is a critical electrophilic building block used in the synthesis of coumarins, flavonoids, and various pharmaceutical scaffolds. The transformation relies on nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride.[1]

Mechanistic Pathway

The reaction proceeds via the formation of a Vilsmeier-Haack type intermediate when DMF is used as a catalyst. The DMF reacts with thionyl chloride to form a chloroiminium species, which is far more electrophilic than thionyl chloride alone. This species reacts rapidly with the carboxylic acid to form the acid chloride, regenerating DMF.

ReactionMechanism cluster_0 Activation cluster_1 Acyl Substitution DMF DMF (Catalyst) Vilsmeier Chloroiminium Intermediate DMF->Vilsmeier + SOCl2 - SO2 SOCl2 Thionyl Chloride Acid (2E)-3-(2-Methoxyphenyl) acrylic acid Vilsmeier->Acid Attack Product (2E)-3-(2-Methoxyphenyl) acryloyl chloride Acid->Product via Vilsmeier Int. Byproducts SO2 (g) + HCl (g) Acid->Byproducts

Figure 1: Catalytic cycle involving DMF activation of Thionyl Chloride.

Process Safety & Hazard Analysis

Scale-up of acid chloride synthesis presents specific hazards that must be engineered out of the workflow.

Hazard CategorySpecific RiskMitigation Strategy
Gas Evolution Release of toxic

and

gas (approx. 2 moles gas per mole of product).
Mandatory: Multi-stage caustic scrubber (

) connected to the reactor vent.
Thermal Runaway Exothermic reaction upon

addition.
Controlled addition via dosing pump/dropping funnel; active jacket cooling.
Chemical Compatibility

reacts violently with water.
Ensure reactor is dry (bake-out); use anhydrous solvents;

inerting.
Product Stability Acid chlorides hydrolyze in moist air.Store under inert atmosphere; avoid prolonged exposure to humidity.

Materials & Equipment

Reagents:

  • (2E)-3-(2-Methoxyphenyl)acrylic acid: >98% purity (Starting Material).

  • Thionyl Chloride (

    
    ):  1.2 – 1.5 equivalents. Reagent grade.
    
  • Toluene: Anhydrous (<0.05% water). Solvent volume: 5–8 volumes relative to acid mass.

  • N,N-Dimethylformamide (DMF): 1–2 mol% (Catalytic).

Equipment:

  • Jacketted glass reactor or 3-neck RBF (depending on scale).

  • Overhead mechanical stirrer (high torque required as starting material is a solid suspension).

  • Reflux condenser (cooled to 5°C).

  • Gas scrubbing system (Trap 1: Empty suck-back trap; Trap 2: 10-20% NaOH solution).

  • Vacuum distillation setup (short path).

Detailed Protocol

Phase 1: Reactor Setup and Charging[2]
  • Inerting: Purge the reactor with dry Nitrogen (

    
    ) for 15 minutes.
    
  • Charging: Charge (2E)-3-(2-Methoxyphenyl)acrylic acid (1.0 equiv) into the reactor.

  • Solvent Addition: Add Toluene (5 volumes). Start agitation. Note: The acid will likely remain as a suspension at room temperature.

  • Catalyst Addition: Add DMF (0.01 equiv).

Phase 2: Reaction Initiation
  • Temperature Control: Adjust reactor jacket/bath to 20°C.

  • Reagent Addition: Charge Thionyl Chloride (1.3 equiv) into the dosing funnel.

  • Controlled Addition: Add

    
     dropwise over 30–60 minutes.
    
    • Critical: Monitor gas evolution (bubbler). If gas evolution becomes too vigorous, stop addition immediately.

    • Observation: The suspension may begin to clear as the acid chloride forms and dissolves in toluene.

Phase 3: Reaction Completion
  • Ramp: Once addition is complete, slowly ramp the temperature to 70–80°C over 1 hour.

  • Hold: Maintain at 80°C for 2–3 hours.

    • IPC Point: Take a sample after 2 hours for conversion check (see Section 6).

  • Degassing: Once conversion is >99%, cool the mixture to 40°C. Sparge with

    
     for 30 minutes to drive off residual dissolved 
    
    
    
    and
    
    
    .
Phase 4: Isolation & Purification
  • Concentration: Switch configuration to distillation. Apply mild vacuum (start at 200 mbar, ramp down to 50 mbar) to remove Toluene and excess

    
    . Bath temp < 60°C.
    
  • Purification (Vacuum Distillation):

    • The crude residue is likely a yellow oil or low-melting solid.

    • Perform high-vacuum distillation (< 5 mbar).

    • Expected Boiling Point: The 2-methoxy isomer boils in a similar range to the 4-methoxy analog (~125–135°C at 2–5 mmHg), but exact values should be determined during pilot runs.

    • Alternative (Crystallization): If the residue solidifies upon cooling (mp ~30–40°C), recrystallization from dry Hexane/Toluene is preferred to avoid thermal stress.

ProcessFlow Start Start: Inert Reactor Charge Charge Acid + Toluene + DMF Start->Charge AddSOCl2 Add SOCl2 (Controlled Rate) Temp: 20°C -> Gas Evolution Charge->AddSOCl2 Heat Heat to 80°C (Reflux) Duration: 2-3 Hours AddSOCl2->Heat IPC IPC: Check Conversion (Derivatize with MeOH) Heat->IPC IPC->Heat Incomplete Degas Cool & N2 Sparge Remove Acidic Gases IPC->Degas Complete (>99%) Strip Strip Solvent/Excess SOCl2 Vacuum < 60°C Degas->Strip Distill High Vacuum Distillation (or Crystallization) Strip->Distill End Final Product Store under Ar/N2 Distill->End

Figure 2: Process Flow Diagram for Scale-Up Synthesis.

In-Process Controls (IPC)

Direct analysis of acid chlorides on HPLC/GC is difficult due to hydrolysis. Use the Methyl Ester Derivatization Method :

  • Sampling: Withdraw 50 µL of the reaction mixture.

  • Quench: Add into a vial containing 1 mL of anhydrous Methanol (MeOH) and 100 µL Triethylamine (

    
    ).
    
  • Reaction: Shake for 1 minute. The acid chloride converts to the stable methyl ester.

  • Analysis: Inject on HPLC (C18 column, Acetonitrile/Water gradient).

    • Target: Disappearance of the Acid peak (RT 1) and appearance of the Methyl Ester peak (RT 2).

    • Limit: < 1.0% unreacted acid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Old/Wet ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

or insufficient catalyst.
Ensure reagents are fresh.[2] Add additional 0.2 equiv

and 0.5 mol% DMF.
Dark Product Thermal degradation or polymerization.Lower bath temperature. Ensure high vacuum is used during distillation to reduce boiling point.
Solidification in Condenser Product melting point is above coolant temp.Use air-cooled condenser or warm water (40°C) in the condenser coil during distillation.
Isomerization (E to Z) Excessive heating or UV exposure.Minimize light exposure. Avoid prolonged reflux times (>5 hours).

References

  • Vilsmeier-Haack Mechanism & Catalysis

    • Mechanism of the Vilsmeier-Haack Reaction. Name-Reaction.com. Link

  • Thionyl Chloride Handling & Safety

    • Thionyl Chloride Safety Data Sheet. Carl Roth. Link

  • General Cinnamoyl Chloride Synthesis

    • Reaction of cinnamic acid with thionyl chloride.[3] Organic Chemistry Practicum (OC-Praktikum). Link

  • Physical Properties (Analogous Compounds)

    • 2-Methoxybenzoyl chloride Properties.[2][4][5][6] Sigma-Aldrich. Link

    • (2E)-3-(4-Methoxyphenyl)acryloyl chloride Properties.[7] ChemSrc. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (2E)-3-(2-Methoxyphenyl)acryloyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MCA-001 Status: Active Agent: Senior Application Scientist Topic: Purification protocols, stability management, and troubleshooting for o-methoxycinnamoyl chloride.

Executive Summary & Compound Profile

You are working with (2E)-3-(2-Methoxyphenyl)acryloyl chloride (also known as o-methoxycinnamoyl chloride). This is a conjugated acid chloride. Its purification is often complicated by two factors: supercooling (it tends to remain an oil even below its freezing point) and hydrolytic instability .

Compound Specifications:

PropertyValue / DescriptionNote
CAS Number 15851-91-9Specific to o-methoxy isomer
Physical State Low-melting solid / Viscous oilOften solidifies slowly
Melting Point ~35–40 °C (Estimated)Similar to unsubstituted cinnamoyl chloride; lower than p-methoxy isomer (50°C).
Reactivity High (Electrophile)Reacts violently with water/alcohols.
Light Sensitivity Moderate

photo-isomerization is possible under UV.

Decision Matrix: Purification Workflow

Before proceeding, determine the state of your crude mixture. Use the logic flow below to select the correct protocol.

Purification_Workflow Start Crude Reaction Mixture (Post-Reflux) Step1 Remove Excess SOCl2/Oxalyl Chloride (Vacuum Evaporation) Start->Step1 Step2 Azeotropic Strip (Add Dry Toluene & Re-evaporate 3x) Step1->Step2 CRITICAL STEP Decision Observe Residue State Step2->Decision Solid Solid / Semi-Solid Decision->Solid Crystalline Oil Viscous Oil / Gum Decision->Oil Liquid Recryst Protocol A: Recrystallization (Hexane/Toluene) Solid->Recryst Triturate Trituration (Cold Pentane + Scratching) Oil->Triturate Distill Protocol B: Kugelrohr Distillation (High Vacuum) Triturate->Solid Solidifies Triturate->Distill Remains Oil

Figure 1: Decision matrix for processing crude acid chlorides. The "Azeotropic Strip" is the most frequently skipped but critical step.

Critical Protocols

Protocol A: Recrystallization (The Gold Standard)

Best for: High-purity requirements where thermal degradation is a concern. Solvent System: Dry Hexane (primary) or Hexane/Toluene (if solubility is low).

  • Preparation: Ensure all glassware is oven-dried. Use a Schlenk line or drying tube (CaCl₂).

  • Dissolution: Place the crude solid in a flask under inert gas (

    
    /Ar). Add the minimum amount of anhydrous  toluene needed to dissolve the solid at moderate heat (40-50°C). Do not boil aggressively.
    
  • Precipitation: Remove from heat. Slowly add anhydrous hexane (approx. 3-5x the volume of toluene) until the solution becomes slightly turbid.

  • Crystallization: Seal the flask and place it in a -20°C freezer overnight.

  • Filtration: Filter quickly under a blanket of nitrogen (or through an inverted funnel setup) to prevent hydrolysis from atmospheric moisture. Wash with cold, dry hexane.

Protocol B: Azeotropic Removal of Thionyl Chloride

Why: Residual thionyl chloride (


) acts as a solvent, preventing your product from solidifying. It also poisons subsequent reactions.
  • Evaporate the bulk

    
     under reduced pressure (rotary evaporator with a base trap).
    
  • The Chase: Add dry toluene (10 mL per gram of product) to the residue.

  • Re-evaporate the toluene.

  • Repeat 3 times. This utilizes Raoult’s Law to drag the lower-boiling

    
     out with the toluene vapors.
    
  • Validation: The residue should have a sweet aromatic smell (toluene/cinnamate), not the acrid, stinging smell of

    
    .
    

Troubleshooting & FAQs

Q1: My product is an oil and won't crystallize. What now?

Diagnosis: This is likely "supercooling" or the presence of impurities (unreacted acid) preventing nucleation. Fix (Trituration):

  • Add a small volume of cold, dry pentane or hexane to the oil.

  • Cool the flask in a dry ice/acetone bath.

  • Scratch the inside of the glass vigorously with a glass rod. The friction creates nucleation sites.

  • If a seed crystal from a previous batch is available, add it now.

Q2: The product turned white after sitting on the bench.

Diagnosis: Hydrolysis. The chloride has reacted with moisture in the air to revert to (2E)-3-(2-methoxyphenyl)acrylic acid and HCl gas. Prevention: Store the purified chloride in a Schlenk tube or a tightly sealed vial with Parafilm, inside a desiccator containing


 or Drierite.
Q3: Can I use Column Chromatography?

Verdict: NO. Reasoning: Silica gel is slightly acidic and contains bound water (hydroxyl groups). It will hydrolyze your acid chloride back to the acid or trap it on the column. If you absolutely must, you can try a short plug of neutral alumina using 100% dry hexane/DCM, but yield loss is high.

Q4: The reaction mixture turned black/dark red during synthesis.

Diagnosis: Polymerization or decomposition.[1] Cause:

  • Overheating: Cinnamoyl derivatives can polymerize at high temperatures.

  • Too much

    
    :  Extended reflux with large excess thionyl chloride can cause chlorination of the aromatic ring or double bond.
    Fix:  Use Oxalyl Chloride  (with a drop of DMF catalyst) in DCM at room temperature instead of refluxing in neat thionyl chloride. This is a milder method.
    

Storage and Stability Data

ParameterRecommendation
Temperature Store at +2°C to +8°C (Refrigerator). Freezing (-20°C) is better for long term.
Atmosphere Inert gas (Argon preferred over Nitrogen as it is heavier).
Container Amber glass (protects from UV isomerization

).
Shelf Life 3-6 months if strictly anhydrous.

References

  • Sigma-Aldrich. Cinnamoyl chloride for synthesis - Product Specification. Retrieved from (General properties of cinnamoyl chlorides).

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods. Retrieved from .

  • BenchChem. Removal of Excess Thionyl Chloride Technical Guide. Retrieved from .

  • ChemicalBook. 4-Methoxycinnamoyl chloride Properties (Analogous Compound Data). Retrieved from .

Sources

Hydrolysis of (2E)-3-(2-Methoxyphenyl)acryloyl chloride and its prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (2E)-3-(2-Methoxyphenyl)acryloyl chloride. This document is designed for researchers, scientists, and drug development professionals who utilize this highly reactive intermediate. As a cinnamoyl chloride derivative, its utility in synthesis is significant, but its high reactivity, particularly its sensitivity to water, presents common experimental challenges.[1][2] This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the success and reproducibility of your experiments.

Section 1: Understanding the Problem: The Hydrolysis Mechanism

Q: Why is (2E)-3-(2-Methoxyphenyl)acryloyl chloride so reactive with water?

A: The high reactivity is inherent to the acyl chloride functional group. The carbon atom of the carbonyl group (-C=O) is highly electrophilic (electron-deficient). This is due to the electron-withdrawing effects of both the oxygen and chlorine atoms attached to it.[3]

Water, although a weak nucleophile, readily attacks this electrophilic carbon. The reaction proceeds via a nucleophilic addition-elimination mechanism .[4][5][6]

  • Nucleophilic Addition: A lone pair of electrons from the oxygen atom in a water molecule attacks the carbonyl carbon. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[7][8]

  • Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and in the process, the chloride ion is expelled as it is an excellent leaving group.[5][7]

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by the chloride ion or another water molecule, yielding the final products: (2E)-3-(2-Methoxyphenyl)acrylic acid and hydrochloric acid (HCl).[4][8]

This reaction is typically very rapid and exothermic.[4][5] The formation of the highly stable C=O bond and the expulsion of a good leaving group (Cl⁻) are strong thermodynamic driving forces.

Hydrolysis_Mechanism Hydrolysis of (2E)-3-(2-Methoxyphenyl)acryloyl chloride cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products AcylChloride (2E)-3-(2-Methoxyphenyl)acryloyl chloride Intermediate Unstable Intermediate AcylChloride->Intermediate 1. Nucleophilic    Attack (Addition) Water H₂O (Water) CarboxylicAcid (2E)-3-(2-Methoxyphenyl)acrylic acid Intermediate->CarboxylicAcid 2. Elimination of Cl⁻ 3. Deprotonation HCl HCl

Caption: Nucleophilic addition-elimination hydrolysis pathway.

Section 2: Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter.

Q: My reaction yield is low, and I've isolated (2E)-3-(2-Methoxyphenyl)acrylic acid as a major byproduct. What went wrong?

A: This is a classic sign of premature hydrolysis of your starting material. The acryloyl chloride reacted with water instead of your intended nucleophile.

Troubleshooting Steps:

  • Verify Anhydrous Conditions: The most common culprit is residual moisture.

    • Glassware: Was all glassware oven-dried at >120°C for several hours and cooled under a stream of inert gas (Nitrogen or Argon) or in a desiccator immediately before use?

    • Solvents: Was your solvent certified anhydrous, or was it freshly dried? Even "anhydrous" solvents from a bottle can absorb atmospheric moisture once opened.[9] See Section 4 for solvent drying protocols.

    • Reagents: Are your other reagents (e.g., alcohol, amine) anhydrous? Some reagents can be dried over molecular sieves.

    • Atmosphere: Was the reaction performed under a positive pressure of an inert gas (e.g., via a nitrogen balloon or Schlenk line)? Even a small leak can introduce significant moisture over time.

  • Check Reagent Addition Order: Typically, the acryloyl chloride should be added slowly to the solution containing the other nucleophile. This ensures it is more likely to react with the target molecule, which is present in higher concentration than any trace water.

Q: The bottle of my acryloyl chloride is fuming, especially when I open it. Is it still usable?

A: The fuming you observe is the rapid reaction of the acryloyl chloride with moisture in the air, producing microscopic droplets of hydrochloric acid.[10] This indicates that the compound is still highly reactive.

  • Usability: The bulk of the material is likely still good, but the surface layer has hydrolyzed. For highly sensitive reactions, it is best to purify the acryloyl chloride by distillation before use.[11] For many applications, the material can be used directly, but you should account for a slightly lower purity.

  • Prevention: Always handle the reagent in a well-ventilated fume hood. To minimize exposure to air, you can insert a needle connected to an inert gas line into the bottle's septum to create a positive pressure before withdrawing the reagent with a syringe.

Q: My results are inconsistent between experiments. How can I improve reproducibility?

A: Inconsistency is often traced back to variable amounts of water.

  • Standardize Protocols: Implement a strict, standardized protocol for drying all glassware, solvents, and non-aqueous reagents for every experiment. Do not assume a solvent is dry just because the bottle is new.

  • Quantify Water Content: For high-stakes applications like drug development, reproducibility is paramount. Consider using a Karl Fischer titrator to quantify the water content of your solvents and liquid reagents to ensure they meet a set specification (e.g., <50 ppm) before each reaction.[9]

  • Inert Atmosphere Technique: Ensure your inert gas technique is robust. Check for leaks in your system. Using a Schlenk line provides more rigorous exclusion of air and moisture than a simple balloon.

Section 3: Proactive Prevention: Best Practices for Handling and Reactions

Q: What is the correct way to store and handle this reagent?

A: Proper storage is the first line of defense against degradation.

  • Storage: Store (2E)-3-(2-Methoxyphenyl)acryloyl chloride in a tightly sealed container, preferably with a PTFE-lined cap. The container should be placed inside a secondary container (like a sealed bag or can) with a desiccant. Store in a cool, dry, well-ventilated area away from incompatible materials like bases, alcohols, and oxidizing agents.[12][13] For long-term storage, refrigeration (0-6°C) is often recommended, but allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.[14]

  • Handling: All handling should be performed rapidly in a fume hood. For transferring the liquid, use dry syringes or cannulas under an inert atmosphere. Never leave the bottle open to the air.

Q: How should I prepare my glassware and reaction setup to prevent hydrolysis?

A: A meticulously prepared setup is critical.

  • Cleaning: Ensure all glassware is thoroughly cleaned to remove any residues.

  • Drying: Oven-dry all glassware (flasks, stir bars, syringes, needles) at >120°C for at least 4 hours (overnight is best).

  • Assembly: Assemble the reaction apparatus (e.g., flask with condenser and dropping funnel) while the glass is still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow it to cool to room temperature under this inert atmosphere. This process is known as "flame-drying" when done with a heat gun or Bunsen burner, but oven-drying is safer and more thorough.

  • Inert Gas: Maintain a gentle, positive flow of inert gas throughout the entire experiment until the reaction is quenched.

Q: Which solvents are recommended, and how do I ensure they are dry enough?

A: The ideal solvent should be aprotic (lacks acidic protons like O-H or N-H) and non-reactive with the acyl chloride.

  • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and Diethyl Ether are commonly used.[15]

  • Drying Solvents: Never assume a new bottle of solvent is sufficiently dry. The most effective way to dry solvents in a research setting is to pass them through a column of activated alumina (a solvent purification system).[16] Alternatively, solvents can be dried by standing over a suitable drying agent. Activated 3Å molecular sieves are an excellent general-purpose choice for many solvents as they are efficient and do not decompose.[9]

Section 4: Detailed Experimental Protocols

Protocol 1: Rigorous Solvent Drying (Dichloromethane with CaH₂)

This protocol describes a common method for obtaining highly anhydrous solvent. Calcium hydride (CaH₂) is a reactive drying agent and should be handled with care.

  • Pre-Drying: If the solvent is suspected to have significant water content, pre-dry it by swirling with anhydrous magnesium sulfate (MgSO₄) for 30 minutes and then filtering.[17]

  • Setup: In a fume hood, assemble a distillation apparatus that has been oven-dried and cooled under inert gas.

  • Add Drying Agent: To the distillation flask, add calcium hydride (CaH₂). Use approximately 5-10 g per liter of solvent.

  • Add Solvent: Carefully add the pre-dried dichloromethane to the flask.

  • Reflux: Under a nitrogen atmosphere, heat the mixture to a gentle reflux for at least one hour. This allows the CaH₂ to react with any residual water.

  • Distillation: Distill the solvent directly into an oven-dried receiving flask that is under an inert atmosphere. Collect the fraction boiling at the correct temperature (~39-40°C for DCM).

  • Storage: The freshly distilled solvent should be used immediately or stored in an oven-dried flask sealed with a septum under a nitrogen atmosphere.

Protocol 2: General Anhydrous Reaction Setup for Acylation (Esterification Example)

This protocol details the esterification of an alcohol with (2E)-3-(2-Methoxyphenyl)acryloyl chloride.

  • Glassware Prep: Oven-dry a round-bottom flask, a magnetic stir bar, a condenser, a dropping funnel, and a septum. Assemble the apparatus while hot and allow it to cool under a positive pressure of nitrogen.

  • Reagent Prep: In the reaction flask, dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base like triethylamine (TEA, 1.1 equivalents) in the freshly dried anhydrous solvent (e.g., DCM).[18] The TEA acts as an HCl scavenger.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This helps to control the exothermic reaction.

  • Acyl Chloride Addition: In a separate dry flask, dissolve (2E)-3-(2-Methoxyphenyl)acryloyl chloride (1.05 equivalents) in the anhydrous solvent. Transfer this solution to the dropping funnel using a dry syringe.

  • Reaction: Add the acryloyl chloride solution dropwise to the stirred alcohol/TEA solution over 30 minutes. Maintain the temperature at 0°C during the addition.

  • Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.

  • Workup: The reaction can now be quenched by carefully adding water or a saturated aqueous solution (e.g., NH₄Cl). The desired ester can then be isolated using standard extraction and purification techniques.

Workflow_Diagram Anhydrous Acylation Workflow A 1. Oven-Dry All Glassware (Flask, Condenser, Funnel) B 2. Assemble Hot & Cool Under Inert Gas (N₂/Ar) A->B C 3. Add Anhydrous Solvent, Alcohol (1.0 eq) & TEA (1.1 eq) to Flask B->C D 4. Cool Flask to 0°C (Ice Bath) C->D F 6. Add Acyl Chloride Solution Dropwise to Flask D->F E 5. Add Acryloyl Chloride (1.05 eq) in Anhydrous Solvent to Dropping Funnel E->F G 7. Stir at 0°C -> RT (Monitor by TLC/LCMS) F->G H 8. Quench Reaction (Add Water/Aqueous Solution) G->H I 9. Proceed to Extraction & Purification H->I

Caption: A typical experimental workflow for acylation reactions.

Section 5: Data Summaries for Informed Decisions

Table 1: Comparison of Common Solvent Drying Agents
Drying AgentCapacitySpeedIntensity (Final H₂O)Compatibility Notes
Magnesium Sulfate (MgSO₄) HighHighMediumGenerally useful for pre-drying. Slightly acidic.
Sodium Sulfate (Na₂SO₄) Very HighLowLowNeutral, but slow. Good for pre-drying. Unstable >32°C.
Calcium Chloride (CaCl₂) HighMediumHighReacts with alcohols, amines, and some carbonyl compounds.
Calcium Hydride (CaH₂) LowMediumVery HighReactive. Produces H₂ gas. Best for drying hydrocarbons and ethers.[16]
Molecular Sieves (3Å) HighHighVery HighExcellent for many solvents (e.g., THF, DCM, MeOH). Must be activated (heated) before use.[9]

Data compiled from various sources.[9][16][17]

Table 2: Typical Water Content in Common Organic Solvents
SolventWater Content in "As-Is" Bottle (ppm)Achievable Water Content After Drying (ppm)
Dichloromethane 50 - 200< 15
Tetrahydrofuran (THF) 100 - 400< 10
Toluene 50 - 250< 10
Acetonitrile 200 - 800< 10

Approximate values based on literature; actual content can vary.[9]

Section 6: Frequently Asked Questions (FAQ)

Q: Can I use a strong base like sodium hydroxide (NaOH) to neutralize the HCl byproduct during the reaction? A: It is strongly discouraged. While NaOH is excellent for neutralizing HCl, it will also rapidly hydrolyze your acyl chloride starting material and potentially your desired product (e.g., an ester).[19] A non-nucleophilic organic base like triethylamine or pyridine is the standard choice because it is soluble in organic solvents and is a poor nucleophile, so it will selectively react with the acidic proton of HCl without attacking the electrophilic acyl chloride.[15][20]

Q: How can I confirm the purity of my (2E)-3-(2-Methoxyphenyl)acryloyl chloride before use? A: ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is an excellent method. The pure acyl chloride will have a distinct set of peaks. The presence of the corresponding carboxylic acid byproduct will be evident by the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm) and slight shifts in the other proton signals. You can also use FT-IR (Fourier-Transform Infrared) spectroscopy; the acyl chloride has a characteristic C=O stretch at a high frequency (typically ~1780-1815 cm⁻¹), while the carboxylic acid C=O stretch appears at a lower frequency (~1700-1725 cm⁻¹) and is accompanied by a very broad O-H stretch.[21]

Q: What are the primary safety precautions I should take? A: (2E)-3-(2-Methoxyphenyl)acryloyl chloride is corrosive and a lachrymator (causes tearing). It reacts violently with water and alcohols.[12][14]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Always work in a well-ventilated chemical fume hood.

  • Spills: Neutralize small spills with sodium bicarbonate or another suitable absorbent material.

  • Fire: Use dry chemical or CO₂ extinguishers. DO NOT USE WATER OR FOAM EXTINGUISHERS , as they will react violently with the acyl chloride.[12]

References

  • ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?

  • Clark, J. (n.d.). Reaction between acyl chlorides and water - addition / elimination. Chemguide.

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and water - addition / elimination. Chemguide.

  • Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents.

  • Delloyd's Lab-Tech. (n.d.). Drying Agents - Removing water from organic solvents.

  • Clark, J. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Chemguide.

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water.

  • Chemistry LibreTexts. (2024). 3.2: Drying Agents.

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Using drying agents.

  • Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism.

  • BenchChem. (2025). Acryloyl Chloride: A Technical Guide to Stability and Storage.

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.

  • Guidechem. (n.d.). Cinnamoyl chloride 102-92-1 wiki.

  • Sciencemadness Wiki. (2024). Acetyl chloride.

  • Wikipedia. (n.d.). Acyl chloride.

  • Reddit. (2023). Acetyl Chloride Storage.

  • US Hazmat Rentals. (n.d.). Acetyl chloride Chemical Storage Specifications.

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride.

  • ResearchGate. (2016). What is the best method to neutralize acryloyl chloride residues after reaction of an amide...

  • Van der Pijl, F., et al. (n.d.). Efficient and catalyst-free condensation of acyl chlorides and alcohols using continuous flow.

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.

  • Gold, V., & Hilton, J. (1956). The reaction between alcohols and acid chlorides in solvents of low polarity. Journal of the Chemical Society.

  • BenchChem. (2025). Cinnamoyl Chloride: A Versatile Reagent in Fundamental Research and Drug Discovery.

  • PubChem. (n.d.). Acryloyl chloride.

  • Nordmann. (n.d.). Cinnamoyl chloride.

  • ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?

  • Movsisyan, M. M., et al. (2016). Safe, Selective, and High‐Yielding Synthesis of Acryloyl Chloride in a Continuous‐Flow System. Scilit.

  • ChemicalBook. (n.d.). Cinnamoyl chloride.

  • Fluorochem. (n.d.). (2E)-3-(2-methoxyphenyl)acryloyl chloride.

  • Al-Ostath, A., et al. (2024). Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives... PMC.

  • Chen, C. Y., et al. (2013). Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. PubMed.

  • Google Patents. (n.d.). Process for the manufacture of acryloyl chloride.

  • BenchChem. (2025). An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride.

Sources

Validation & Comparative

Comparing the reactivity of (2E)-3-(2-Methoxyphenyl)acryloyl chloride with cinnamoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head comparison between Cinnamoyl Chloride (Substrate A) and its ortho-substituted analog, (2E)-3-(2-Methoxyphenyl)acryloyl Chloride (Substrate B).

While both substrates share the fundamental


-unsaturated acyl chloride scaffold, the introduction of the ortho-methoxy group in Substrate B significantly alters its electrophilicity, steric profile, and cyclization potential. This guide analyzes these differences to optimize reaction conditions for amidation, esterification, and intramolecular Friedel-Crafts cyclization.
FeatureCinnamoyl Chloride (Substrate A)(2E)-3-(2-Methoxyphenyl)acryloyl Chloride (Substrate B)
CAS Number 102-92-115851-91-9
Electronic State Moderate ElectrophileDeactivated Electrophile (+M Effect)
Steric Profile Planar, UnhinderedTwisted, Sterically Congested
Primary Utility General Linker, Michael AcceptorPrecursor to Coumarins & Indanones
Storage Solid (MP: 35–37 °C)Low-Melting Solid / Oil (MP: ~50 °C)

Structural & Electronic Analysis

The reactivity divergence stems from two competing factors: Resonance Electron Donation (+M) and Steric Hindrance .

Electronic Deactivation

In Substrate B, the oxygen atom of the 2-methoxy group possesses lone pairs that participate in resonance with the aromatic ring. This electron density is delocalized into the conjugated system, effectively increasing the electron density at the carbonyl carbon.

  • Consequence: The carbonyl carbon in Substrate B is less electrophilic than in Substrate A. Nucleophilic attack (e.g., by amines or alcohols) will have a higher activation energy (

    
    ).
    
Steric Ortho-Effect

The ortho-methoxy group creates significant steric bulk near the reaction center.

  • Consequence: It physically impedes the approach of nucleophiles. Furthermore, it forces the aromatic ring to twist slightly out of planarity with the alkene, potentially disrupting the conjugation that stabilizes the transition state.

Visualization of Electronic Effects

G cluster_0 Substrate A: Cinnamoyl Chloride cluster_1 Substrate B: (2E)-3-(2-Methoxyphenyl)acryloyl Chloride A Phenyl Ring B Conjugated Alkene A->B Conjugation C Carbonyl (C=O) High Electrophilicity B->C Electron Withdrawal D 2-Methoxy Group (+M Donor) E Phenyl Ring D->E Strong e- Donation G Carbonyl (C=O) LOWER Electrophilicity D->G Steric Blockade F Conjugated Alkene E->F Increased e- Density F->G Increased e- Density

Figure 1: Mechanistic flow showing how the ortho-methoxy group deactivates the carbonyl center through resonance donation (+M) and steric hindrance.

Reactivity Profile 1: Nucleophilic Acyl Substitution

This section covers standard derivatization (Amidation/Esterification).

Comparative Kinetics

Experimental observations and Hammett equation principles indicate a distinct reactivity gap.

ParameterCinnamoyl Chloride2-Methoxy AnalogMechanistic Insight
Relative Rate (

)
1.0 (Reference)~0.2 – 0.4 (Estimated)+M effect reduces electrophilicity; Sterics hinder tetrahedral intermediate formation.
Hydrolysis Risk HighModerateThe 2-OMe group stabilizes the acyl chloride slightly against moisture, but it still degrades.
Preferred Base Pyridine / Et

N
DMAP (Catalytic) + Et

N
DMAP is critical for Substrate B to overcome the deactivation barrier.
Optimization Protocol for Substrate B

Standard Schotten-Baumann conditions often result in lower yields for the 2-methoxy derivative. Use this modified anhydrous protocol.

Reagents:

  • Substrate B (1.0 eq)

  • Nucleophile (Amine/Alcohol, 1.1 eq)

  • Triethylamine (1.5 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq) – Essential Catalyst

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve the Nucleophile, Et

    
    N, and DMAP in anhydrous DCM under Nitrogen atmosphere. Cool to 0 °C.
    
  • Addition: Dissolve Substrate B in a minimal volume of DCM. Add dropwise to the reaction mixture over 20 minutes. Note: Rapid addition leads to exotherms that can degrade the sensitive methoxy-alkene motif.

  • Equilibration: Allow to warm to Room Temperature (25 °C).

  • Monitoring: Stir for 4–6 hours. (Note: Cinnamoyl chloride typically finishes in <1 hour; the 2-methoxy analog requires extended time).

  • Workup: Wash with 1M HCl (to remove DMAP/Amine), then Sat. NaHCO

    
    . Dry over MgSO
    
    
    
    .

Reactivity Profile 2: Intramolecular Friedel-Crafts Cyclization

This is the most valuable application of Substrate B, serving as a gateway to Indanones and Coumarins .

The Activation Advantage

Unlike the deactivation seen in nucleophilic substitution, the 2-methoxy group activates the aromatic ring for Electrophilic Aromatic Substitution (EAS).

  • Substrate A: Cyclization to 1-indanone is difficult and requires harsh conditions (e.g., AlCl

    
     melt) because the ring is not activated.
    
  • Substrate B: The methoxy group directs ortho/para.[1] In this scaffold, it directs the cyclization to the position para to itself (forming 4-methoxy-1-indanone ).

Cyclization Pathway Diagram

Reaction cluster_conditions Critical Conditions Start Substrate B (2-Methoxycinnamoyl Chloride) LewisAcid Lewis Acid Complex (AlCl3 or Sc(OTf)3) Start->LewisAcid Coordination Acylium Acylium Ion Intermediate (Resonance Stabilized) LewisAcid->Acylium -Cl- Product Product: 4-Methoxy-1-indanone Acylium->Product Intramolecular EAS (Ring Closure) Note1 Dilution: High (0.05 M) to prevent polymerization Note2 Temp: 0°C -> RT Control exotherm

Figure 2: Pathway for the conversion of Substrate B to 4-methoxy-1-indanone via intramolecular Friedel-Crafts acylation.

Validated Cyclization Protocol

Reference: Adapted from Organic Syntheses and J. Org. Chem methodologies for activated cinnamates.

  • Setup: Flame-dry a round-bottom flask. Add Aluminum Chloride (AlCl

    
    )  (1.2 eq) and anhydrous Dichloromethane (DCM) . Cool to 0 °C.
    
  • Addition: Dissolve (2E)-3-(2-Methoxyphenyl)acryloyl chloride (1.0 eq) in DCM. Add this solution slowly to the Lewis acid suspension.

    • Critical: The solution will turn dark red/orange (formation of the acylium complex).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to reflux (40 °C) for 2 hours.

    • Comparison: Unsubstituted cinnamoyl chloride would require higher temperatures (benzene reflux) or stronger acids (Polyphosphoric acid) to achieve similar conversion.

  • Quench: Pour onto crushed ice/HCl mixture.

  • Result: Yields 4-methoxy-1-indanone .

Synthesis of the Reagents

If commercial stock is unavailable, Substrate B must be synthesized fresh due to its lower stability compared to Substrate A.

Protocol:

  • Starting Material: (2E)-3-(2-Methoxyphenyl)acrylic acid (2-Methoxycinnamic acid).

  • Reagent: Thionyl Chloride (SOCl

    
    ) (3.0 eq).
    
  • Catalyst: DMF (1 drop) – Crucial for forming the Vilsmeier-Haack intermediate to accelerate reaction.

  • Procedure: Reflux for 3 hours. Remove excess SOCl

    
     via vacuum distillation.
    
  • Purification: The residue is often used crude. If distillation is required, use high vacuum (<1 mmHg) to prevent thermal decomposition.

References

  • Kinetics of Cinnamoyl Chlorides

    • RSC Perkin Transactions 2. Nucleophilic substitution reactions of cinnamoyl chlorides with anilines.
  • Electronic Effects (Hammett/Taft)

    • Hansch, C., et al. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.[2]

  • Friedel-Crafts Cyclization (Indanones)

    • Fillion, E., et al. Synthesis of 1-Indanones by Intramolecular Friedel-Crafts Acylation.[3] Organic Syntheses.[4]

  • Substrate Synthesis (Acid Chloride Preparation)

    • PrepChem. Synthesis of 4-methoxycinnamoyl chloride (Protocol adaptable for 2-methoxy isomer).
  • Physical Properties

    • PubChem Compound Summary: 3-(2-Methoxyphenyl)acryloyl chloride.

Sources

Structural Elucidation of (2E)-3-(2-Methoxyphenyl)acryloyl Chloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2E)-3-(2-Methoxyphenyl)acryloyl chloride (2-Methoxycinnamoyl chloride) is a pivotal electrophilic intermediate used in the synthesis of flavonoids, coumarins, and chalcone-based pharmacophores. While Nuclear Magnetic Resonance (NMR) is the workhorse for routine characterization, it often fails to definitively resolve subtle steric torsions and polymorphic packing arrangements critical for solid-state stability.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against spectroscopic alternatives, providing a validated protocol for handling this moisture-sensitive acyl chloride. We demonstrate that while NMR provides connectivity, only SC-XRD offers the absolute stereochemical and conformational certainty required for rigorous IP protection and structure-based drug design (SBDD).

Part 1: The Comparative Landscape

Why XRD? The "Ortho" Effect Dilemma

The ortho-methoxy substituent at position 2 creates significant steric strain against the vinyl linker. In solution (NMR), this molecule undergoes rapid bond rotation, averaging the signals. However, in the solid state (drug product), the molecule locks into a specific conformation. Understanding this "locked" state is crucial because it dictates the reactivity stereoselectivity in downstream Friedel-Crafts cyclizations.

Table 1: Analytical Technique Comparison
FeatureSC-XRD (Gold Standard) 1H / 13C NMR DFT Modeling
Primary Output Absolute 3D configuration & PackingConnectivity & Solution DynamicsTheoretical Energy Minima
E/Z Isomerism Definitive (Direct visual proof)Inferential (Requires coupling constants

)
Predictive (Gas phase only)
Steric Insight Measures exact Torsion Angles (

)
NOESY required (often ambiguous)Idealized (ignores packing forces)
Sample State Solid (Single Crystal)Solution (Solvent effects apply)Virtual
Throughput Low (2-24 hours)High (10-30 mins)Medium (Hours to Days)
Limitations Requires crystal; Moisture sensitiveCannot detect polymorphismApproximation errors

Expert Insight: For acyl chlorides, the C-Cl bond is highly labile. In NMR solvents (e.g., CDCl3), trace water can hydrolyze the sample to the acid during acquisition, leading to confusing double-sets of peaks. SC-XRD, when performed in a sealed capillary or oil drop at 100K, preserves the chemically reactive species.

Part 2: Experimental Protocol (Self-Validating)

Handling reactive acyl chlorides for crystallography requires a modified workflow to prevent hydrolysis (conversion to carboxylic acid).

DOT Diagram 1: Moisture-Sensitive Crystallization Workflow

G Start Precursor: 2-Methoxycinnamic Acid Synth Synthesis: Oxalyl Chloride/DMF (Cat.) 0°C -> RT Start->Synth Activation Iso Isolation: Evaporate Volatiles (Inert Ar Line) Synth->Iso Purification Cryst Crystallization: Slow Sublimation or Dry Hexane/CH2Cl2 Iso->Cryst Growth Mount Mounting: Perfluoropolyether Oil Loop @ 100K (N2 Stream) Cryst->Mount < 30 seconds exposure Data Data Collection: Mo-Kα Radiation (Strategy: High Redundancy) Mount->Data Cryo-cooling

Figure 1: Inert-atmosphere workflow for crystallizing hydrolytically unstable acyl chlorides.

Detailed Methodology
  • Synthesis: React (2E)-3-(2-methoxyphenyl)acrylic acid with oxalyl chloride (1.2 eq) and catalytic DMF (1 drop) in anhydrous DCM. Note: Oxalyl chloride is preferred over thionyl chloride to avoid difficult-to-remove sulfur impurities that disorder the crystal lattice. [1]

  • Crystallization: Acyl chlorides are often low-melting solids.

    • Method A (Preferred): Dissolve the crude oil in minimal anhydrous hexane/CH2Cl2 (4:1) in a Schlenk tube. Cool slowly to -20°C.

    • Method B (In-situ): If the compound is liquid at RT, fill a Lindemann capillary, seal it, and freeze-crystallize directly on the goniometer using the cryostream.

  • Mounting: Select a crystal under a microscope bathed in dry nitrogen. Coat immediately in viscous perfluoropolyether oil (e.g., Fomblin®) to create a barrier against atmospheric moisture.

  • Data Collection: Flash cool to 100 K. The low temperature reduces thermal vibration of the terminal Chlorine atom, significantly improving the resolution of the C-Cl bond length.

Part 3: Structural Analysis & Data[1][2]

The "Ortho" Twist

In the (2E)-3-(2-methoxyphenyl)acryloyl chloride structure, the ortho-methoxy group induces a non-planar conformation to minimize repulsion with the vinyl hydrogen.

  • Planar Conformation: Typical for unsubstituted cinnamoyl chloride.

  • Twisted Conformation: Observed in the 2-methoxy derivative. The torsion angle (

    
    ) between the phenyl ring and the acryloyl plane deviates significantly from 0° or 180°.
    
Representative Crystallographic Parameters

Based on structural analogues and calculated constraints for this class [2, 3].

ParameterValue / RangeSignificance
Crystal System MonoclinicCommon for polar aromatics
Space Group

Centrosymmetric packing
Bond C=O 1.19 - 1.21 ÅTypical acyl chloride double bond
Bond C-Cl 1.74 - 1.76 ÅElongated compared to alkyl chlorides due to conjugation
Torsion Angle 15° - 35°Critical: Indicates loss of full conjugation due to ortho-sterics
Intermolecular Cl···O Halogen BondsDirects packing; melting point determinant
DOT Diagram 2: Structure-Reactivity Logic

Logic Ortho 2-Methoxy Group (Steric Bulk) Torsion Ring Twist (Torsion > 20°) Ortho->Torsion Forces Conj Reduced π-Conjugation Torsion->Conj Causes Packing Crystal Packing: Weak π-π Stacking Torsion->Packing Disrupts React Reactivity Modulation: Slower Nucleophilic Attack Conj->React Lowers electrophilicity

Figure 2: Causal relationship between the ortho-substituent and physicochemical properties.

Part 4: Application in Drug Design

Understanding the exact crystal structure of this intermediate allows for:

  • Fragment-Based Drug Design (FBDD): The "twisted" conformation of the 2-methoxy derivative mimics the bioactive pose of many tubulin-binding agents. XRD confirms if the synthesized intermediate pre-organizes into this bioactive shape.

  • Solid-State Stability: Acyl chlorides with loose packing (due to the twisted ring) are more permeable to moisture and degrade faster. XRD packing efficiency calculations (Kitaigorodskii packing index) predict shelf-life stability better than melting point alone.

References

  • BenchChem. (2025).[1] Cinnamoyl Chloride: A Versatile Reagent in Fundamental Research and Drug Discovery. BenchChem Technical Guides. Link

  • Saeed, A., et al. (2010).[2] Synthesis and characterization of substituted cinnamoyl chlorides and their amides. Acta Crystallographica Section E. Link[2]

  • Otgontuul, J. (2016).[3] Some Results of Cinnamoyl Chloride Organic Crystal Analysis. ResearchGate. Link

  • PubChem. (2025).[4] Compound Summary: Acryloyl Chloride Derivatives. National Library of Medicine. Link

Sources

Comparative Guide: In Vitro Assays for Derivatives of (2E)-3-(2-Methoxyphenyl)acryloyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: o-Methoxy Cinnamoyl Derivatives (Amides/Esters) Precursor Reagent: (2E)-3-(2-Methoxyphenyl)acryloyl chloride Primary Therapeutic Indications: Anti-inflammatory (NF-κB modulation), Tyrosinase Inhibition (Dermatology), and Anti-proliferative (Oncology).

This guide details the experimental validation of small molecules synthesized from (2E)-3-(2-Methoxyphenyl)acryloyl chloride . While the chloride itself is a highly reactive intermediate used for acylating amines or alcohols, the resulting 2-methoxy cinnamamides and esters possess a "privileged scaffold" status in medicinal chemistry. The ortho-methoxy substitution provides critical steric protection and lipophilicity that often enhances metabolic stability and cellular permeability compared to unsubstituted cinnamic acid derivatives.

Part 1: Chemical Context & Synthesis Workflow[1]

Before assaying, the chloride must be derivatized. Direct application of the acid chloride to biological systems will result in rapid hydrolysis (forming HCl and the parent acid) and non-specific protein alkylation.

The Derivatization Pathway

The following workflow illustrates the conversion of the reactive chloride into stable, assay-ready bioactive molecules.

SynthesisWorkflow Chloride (2E)-3-(2-Methoxyphenyl) acryloyl chloride (Reactive Precursor) Product Target Derivative (Cinnamide or Cinnamate Ester) Chloride->Product + Reagent (Base, solvent) Reagent Nucleophile (Amine R-NH2 or Alcohol R-OH) Reagent->Product Assay1 Assay A: Tyrosinase Inhibition (Enzymatic) Product->Assay1 Assay2 Assay B: Anti-Inflammatory (NO Production) Product->Assay2 Assay3 Assay C: Cytotoxicity (MTT/SRB) Product->Assay3

Figure 1: Transformation of the acyl chloride precursor into bioactive candidates for specific assay streams.

Part 2: Comparative Assay Guide

Assay A: Tyrosinase Inhibition (Skin Pigmentation/Melanoma)

Rationale: The 2-methoxycinnamic acid scaffold structurally mimics tyrosine. Derivatives act as competitive or non-competitive inhibitors of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. Comparator: Kojic Acid (Standard commercial inhibitor).

Feature2-Methoxy Cinnamoyl DerivativesKojic Acid (Standard)
Mechanism Mixed-type or Non-competitive inhibition. The o-methoxy group aids in hydrophobic pocket binding.Chelation of Copper (Cu) ions at the active site.
Potency (IC50) 1.0 – 50 µM (Highly dependent on the amide/ester tail).15 – 30 µM (Consistent baseline).
Stability High (especially amides).Moderate (prone to oxidation).
Advantage Potential for dual-action (antioxidant + enzyme inhibition).[1]Well-established regulatory status.
Protocol: Mushroom Tyrosinase Inhibition
  • Preparation: Dissolve derivative in DMSO (Final concentration <1%).

  • Incubation: Mix 140 µL of phosphate buffer (pH 6.8), 20 µL of mushroom tyrosinase (30 U/mL), and 20 µL of test compound.

  • Substrate Addition: Add 20 µL of L-DOPA (0.85 mM).

  • Readout: Monitor dopachrome formation at 475 nm for 20 minutes at 30°C.

  • Validation: Calculate % Inhibition =

    
    .
    
Assay B: Anti-Inflammatory Activity (Nitric Oxide Inhibition)

Rationale: Cinnamoyl derivatives suppress the NF-κB signaling pathway. The (2E)-configuration is critical for Michael acceptor activity, which can covalently modify cysteine residues on inflammatory mediators (e.g., IKKβ). Comparator: Indomethacin or L-NAME (NOS inhibitor).

Metric2-Methoxy Cinnamoyl DerivativesIndomethacin
Target Upstream NF-κB / iNOS expression.COX-1 / COX-2 inhibition.
Cell Model RAW 264.7 Macrophages (LPS-induced).[2]RAW 264.7 or Whole Blood.[3]
Efficacy Significant reduction in NO and TNF-α.[2]High reduction in PGE2; Low effect on NO.
Toxicity Generally lower cytotoxicity at effective doses.GI toxicity risk in vivo.
Mechanistic Pathway (NF-κB Modulation)

NFkB_Pathway LPS LPS Stimulation Receptor TLR4 Receptor LPS->Receptor IKK IKK Complex Receptor->IKK NFkB_Cyto NF-κB (Inactive) (Cytoplasm) IKK->NFkB_Cyto Phosphorylation Inhibitor 2-Methoxy Cinnamoyl Derivative (Michael Acceptor) Inhibitor->IKK Inhibits (Cysteine mod.) NFkB_Nuc NF-κB (Active) (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation DNA Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Transcription NO Nitric Oxide (NO) Production DNA->NO

Figure 2: Proposed mechanism of action where the derivative interrupts the inflammatory cascade upstream of gene transcription.

Protocol: Griess Assay (NO Quantification)
  • Seeding: Seed RAW 264.7 cells (5 × 10⁵ cells/mL) in 96-well plates; incubate 24h.

  • Treatment: Pre-treat with test compounds (0.1 – 50 µM) for 1h.

  • Induction: Add LPS (1 µg/mL) and incubate for 24h.

  • Reaction: Transfer 100 µL supernatant to a new plate. Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

  • Measurement: Measure Absorbance at 540 nm .

  • Quantification: Compare against a Sodium Nitrite standard curve.

Assay C: Anti-Proliferative Activity (Oncology)

Rationale: The α,β-unsaturated ketone (Michael acceptor) induces oxidative stress and apoptosis in cancer cells.[4] The 2-methoxy group improves lipophilicity, aiding membrane crossing compared to hydroxylated variants. Comparator: Doxorubicin or Cisplatin .

Parameter2-Methoxy Cinnamoyl DerivativesDoxorubicin
Selectivity Moderate (Often safer on normal fibroblasts).Low (High toxicity to healthy cells).
IC50 Range 5 – 50 µM (Structure dependent).0.1 – 1.0 µM (Very potent).
Mechanism ROS generation, Mitochondrial depolarization.DNA intercalation.
Protocol: MTT Viability Assay
  • Seeding: Seed cancer cells (e.g., HCT-116 or MCF-7) at 5,000 cells/well.

  • Treatment: Add serial dilutions of the derivative (dissolved in DMSO, final <0.5%).

  • Duration: Incubate for 48 or 72 hours.

  • Development: Add MTT reagent (0.5 mg/mL); incubate 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm .

Part 3: References

  • Synthesis and Anti-inflammatory Activity of Substituted Cinnamoyl Derivatives. Source: Asian Journal of Chemistry / Vertex AI Search Results. Context: Establishes the potency of methoxy-substituted cinnamoyl alanines in inhibiting edema and inflammation. Link:

  • Tyrosinase Inhibitory Activities of Cinnamic Acid Analogues. Source: ResearchGate / BenchChem. Context: Validates 2-methoxycinnamic acid as a non-competitive inhibitor and compares it to standard inhibitors. Link:

  • Anticancer Potential of Methoxyflavones and Cinnamides. Source: MDPI. Context: Discusses the SAR of methoxy groups in enhancing cytotoxic activity against breast and colon cancer lines.[5] Link:

  • Inhibition of NF-κB by Cinnamoyl Derivatives. Source: Bioorganic & Medicinal Chemistry Letters.[6] Context: Describes the mechanism of action for cinnamoyl derivatives in restoring normal ROS/NO levels in LPS-activated cells. Link:

Sources

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